molecular formula C16H16INO3 B299374 N-(3,4-dimethoxybenzyl)-2-iodobenzamide

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Cat. No.: B299374
M. Wt: 397.21 g/mol
InChI Key: XTIZXHQHIZJONY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-iodobenzamide is a benzamide derivative characterized by a 2-iodo-substituted benzoyl core and a 3,4-dimethoxybenzyl amine group.

Properties

Molecular Formula

C16H16INO3

Molecular Weight

397.21 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide

InChI

InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

XTIZXHQHIZJONY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between N-(3,4-dimethoxybenzyl)-2-iodobenzamide and related compounds:

Compound Name Substituents on Benzamide Benzyl Group Type Molecular Formula Key Features/Applications Reference
N-(3,4-Dimethoxybenzyl)-2-iodobenzamide 2-Iodo 3,4-Dimethoxybenzyl C₁₆H₁₆INO₃ Potential radiochemistry ligand
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ N,O-bidentate directing group
Compound 5i () 2-Iodo 2,3-Dimethoxybenzyl C₂₀H₂₄IN₂O₂ Copper-catalyzed synthesis (39% yield)
3-(3,4-Dimethoxybenzyl)-2-(3,4-methylenedioxybenzyl)butyrolactone () 3,4-Dimethoxybenzyl + methylenedioxybenzyl C₂₃H₂₄O₇ Plant-derived heterocyclic structure
Piperlactamimide (, Compound 1) 3,4-Dimethoxybenzyl + methylenedioxybenzyl C₂₃H₂₀N₂O₆ Novel pyrrole-dione alkaloid
Key Observations:
  • Iodine Substitution : The 2-iodo group in the target compound and ’s analog enhances electrophilicity, making these compounds suitable for cross-coupling reactions. However, the 3,4-dimethoxybenzyl group in the target compound may confer distinct steric/electronic effects compared to ’s 2,3-dimethoxybenzyl group .
  • In contrast, synthetic analogs like ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide prioritize directing-group functionality for catalysis .
  • Synthetic Yields : Copper-catalyzed methods (e.g., ) achieve moderate yields (~39%), whereas plant-extracted analogs (–7) require chromatographic purification, reflecting divergent synthetic challenges .

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